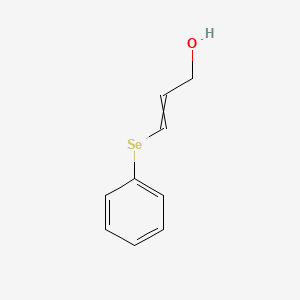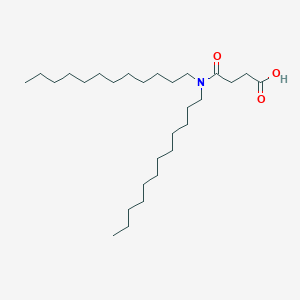
4-(Didodecylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Didodecylamino)-4-oxobutanoic acid is an organic compound that features a long alkyl chain attached to an amino group and a carboxylic acid group. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Didodecylamino)-4-oxobutanoic acid typically involves the reaction of a dodecylamine with a suitable carboxylic acid derivative. One common method is the amidation reaction, where dodecylamine reacts with a carboxylic acid chloride or anhydride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Didodecylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-(Didodecylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mécanisme D'action
The mechanism of action of 4-(Didodecylamino)-4-oxobutanoic acid involves its interaction with biological membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dodecylamino)-4-oxobutanoic acid
- 4-(Hexadecylamino)-4-oxobutanoic acid
- 4-(Octadecylamino)-4-oxobutanoic acid
Uniqueness
4-(Didodecylamino)-4-oxobutanoic acid is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its effectiveness as a surfactant and its ability to interact with biological membranes, making it more versatile compared to other similar compounds with shorter or longer alkyl chains.
Propriétés
Numéro CAS |
81793-42-2 |
|---|---|
Formule moléculaire |
C28H55NO3 |
Poids moléculaire |
453.7 g/mol |
Nom IUPAC |
4-(didodecylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C28H55NO3/c1-3-5-7-9-11-13-15-17-19-21-25-29(27(30)23-24-28(31)32)26-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,31,32) |
Clé InChI |
KKPXLFLEHVRADS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


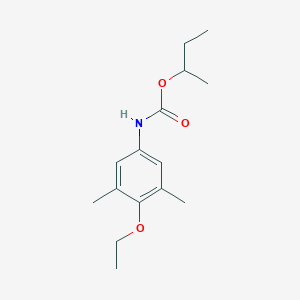
![1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one](/img/structure/B14425366.png)
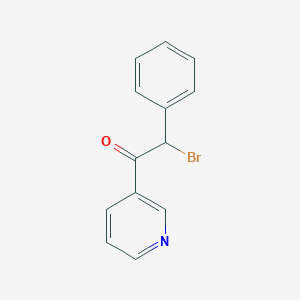
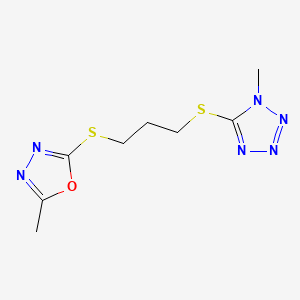
![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)

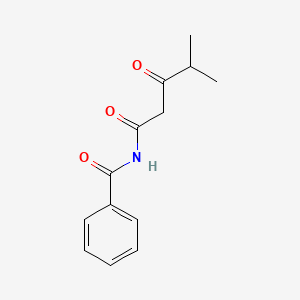
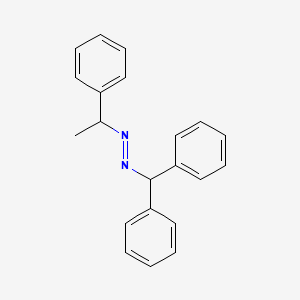
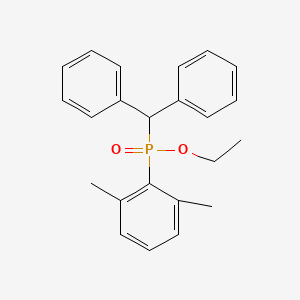
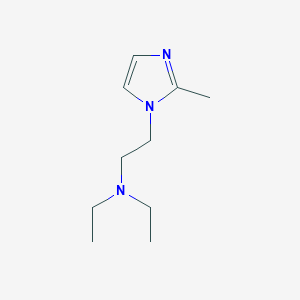
![5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14425414.png)
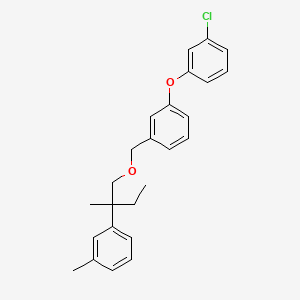
![2-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B14425424.png)
